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Compound of Interest

Compound Name: 4-Methylquinolin-2-ol

Cat. No.: B3022732 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
methylquinolin-2-ol (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a

quinolinone derivative of significant interest in medicinal chemistry and materials science.[1]

This document is intended for researchers, scientists, and drug development professionals,

offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. The causality behind experimental choices and the self-

validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to 4-Methylquinolin-2-ol
4-Methylquinolin-2-ol, with the chemical formula C₁₀H₉NO, is a heterocyclic compound

belonging to the quinolinone family.[2] These compounds are recognized for their diverse

biological activities and photophysical properties.[1][3] The structural characterization of 4-
methylquinolin-2-ol is fundamental to understanding its reactivity, and spectroscopic

techniques are the cornerstone of this elucidation. It's important to note that 4-methylquinolin-
2-ol exists in tautomeric forms, predominantly as 4-methylquinolin-2(1H)-one.[2][4] This keto-

enol tautomerism significantly influences its spectroscopic signature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For 4-methylquinolin-2-ol, both ¹H and ¹³C NMR provide critical insights into its

structure.
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¹H NMR (Proton NMR) Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen

atoms in a molecule.

Sample Preparation: A solution of 4-methylquinolin-2-ol is prepared by dissolving

approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such

as DMSO-d₆ or CDCl₃.[5][6] The choice of solvent is crucial as it can influence the chemical

shifts, particularly of exchangeable protons like the N-H proton.[7]

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer, for

instance, a 400 MHz instrument.[9] Standard acquisition parameters are used, and the data

is processed with appropriate software.

The following table summarizes the expected proton NMR chemical shifts for 4-
methylquinolin-2-ol, primarily in its 4-methylquinolin-2(1H)-one tautomeric form.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

N-H ~11.6 Singlet (broad) -

H-5 ~7.8-8.1 Doublet ~8.0

H-7 ~7.6-7.8 Triplet ~7.5

H-8 ~7.3-7.5 Doublet ~8.0

H-6 ~7.1-7.3 Triplet ~7.5

H-3 ~6.3 Singlet -

C4-CH₃ ~2.4 Singlet -

Note: The chemical shifts are approximate and can vary based on the solvent and

concentration.[7][9]
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¹³C NMR (Carbon-13 NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Sample Preparation: The sample is prepared similarly to that for ¹H NMR, though a higher

concentration may be required for optimal signal-to-noise ratio.

Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer,

typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of

singlets for each unique carbon atom.

The table below outlines the approximate ¹³C NMR chemical shifts for 4-methylquinolin-2-ol.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (C=O) ~162

C-4 ~148

C-8a ~140

C-5 ~131

C-7 ~128

C-8 ~124

C-6 ~122

C-4a ~118

C-3 ~115

C4-CH₃ ~18

Note: These values are indicative and can be influenced by the experimental conditions.[9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.[2]

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.[2] This technique requires minimal sample preparation.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.[2] A background spectrum is first collected and then subtracted from the

sample spectrum.

The IR spectrum of 4-methylquinolin-2-ol is characterized by the following key absorption

bands, which are consistent with its predominant quinolin-2(1H)-one structure.

Wavenumber (cm⁻¹) Vibration Functional Group

3200-2800 (broad) N-H Stretch Amide

~1660 C=O Stretch Amide (Lactam)

~1600, ~1500 C=C Stretch Aromatic Ring

~1400 C-H Bend Methyl

~750 C-H Bend ortho-disubstituted benzene

The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and a broad

N-H stretching band confirms the lactam structure.[2]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to gain structural information from its fragmentation pattern.

Sample Introduction: For a volatile compound like 4-methylquinolin-2-ol, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common technique.[2] The sample is
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injected into a gas chromatograph to separate it from any impurities before it enters the

mass spectrometer.

Ionization: Electron Ionization (EI) is a frequently used method where the sample molecules

are bombarded with high-energy electrons, leading to ionization and fragmentation.[10]

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

The mass spectrum of 4-methylquinolin-2-ol will show a molecular ion peak [M]⁺

corresponding to its molecular weight.

Ion m/z Relative Intensity

[M]⁺ 159 High

[M-CO]⁺ 131 Moderate

[M-CO-H]⁺ 130 Moderate

[M-CH₃-CO]⁺ 116 Low

C₉H₇⁺ 117 High

The molecular ion peak at m/z 159 confirms the molecular formula C₁₀H₉NO.[2][10] The

fragmentation pattern, including the loss of CO (28 Da) and subsequent fragments, provides

further structural evidence.[2]

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Methylquinolin-2-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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